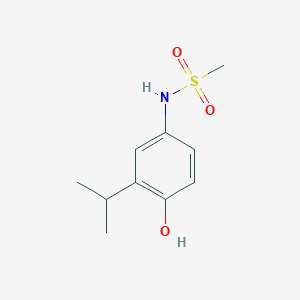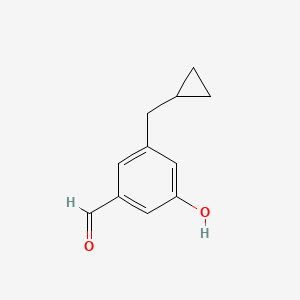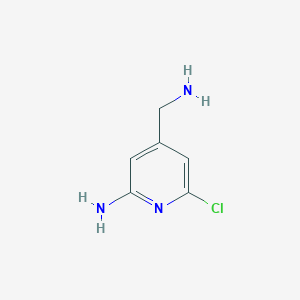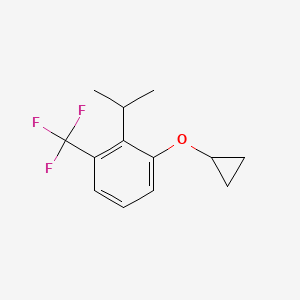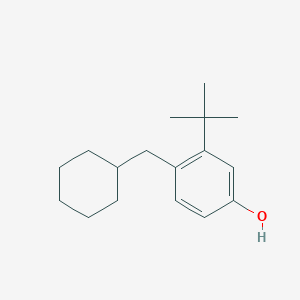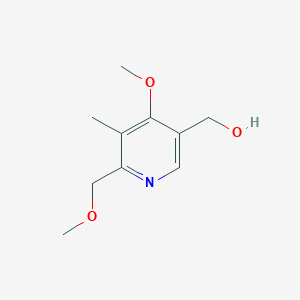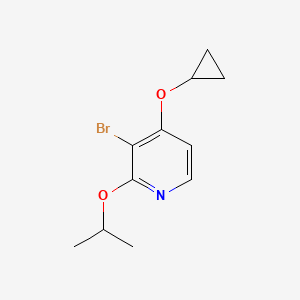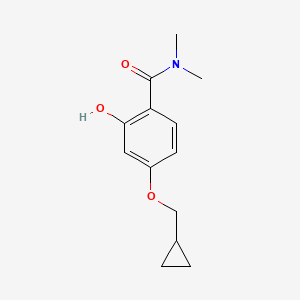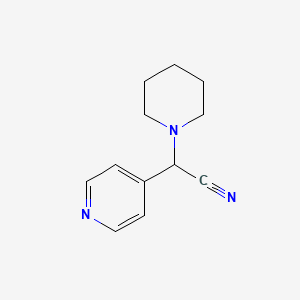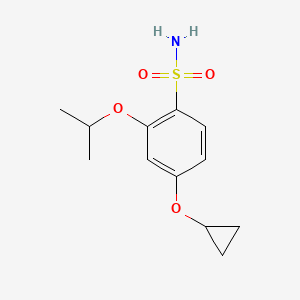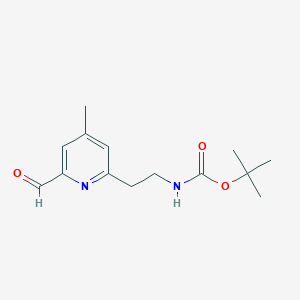
4-Cyclopropoxy-5-methylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-5-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . It is known for its applications in various fields of scientific research and industry.
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-5-methylpyridine-3-sulfonamide typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.
Methylation: Addition of a methyl group to the pyridine ring.
Sulfonamidation: Introduction of the sulfonamide group to the pyridine ring.
The reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
4-Cyclopropoxy-5-methylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-5-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
4-Cyclopropoxy-5-methylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-4-methylpyridine-3-sulfonamide: Similar structure but with different positioning of the methyl and cyclopropoxy groups.
4-Cyclopropoxy-5-methoxypyridine-3-sulfonamide: Contains a methoxy group instead of a methyl group.
The uniqueness of this compound lies in its specific structural arrangement, which can lead to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H12N2O3S |
|---|---|
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-5-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12N2O3S/c1-6-4-11-5-8(15(10,12)13)9(6)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,12,13) |
Clave InChI |
OGFPSLTXNUCSCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1OC2CC2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



